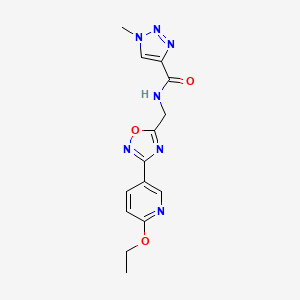
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O3 and its molecular weight is 329.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Molecular Formula : C18H18N6O3
- Molecular Weight : 394.4 g/mol
- Key Functional Groups : Triazole ring, oxadiazole moiety, and pyridine derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The triazole and oxadiazole rings are known to inhibit specific enzymes such as kinases and phosphatases, which play crucial roles in cell signaling pathways.
- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties through disruption of microbial cell functions.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis or inhibition of tumor growth.
Antimicrobial Activity
Research has indicated that compounds with oxadiazole moieties often exhibit antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(5-(2-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide | Contains oxadiazole ring | Antibacterial |
| N-(4-Methylthiazol-2-yl)benzamide | Similar structure | Antifungal |
These findings suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole could potentially exhibit similar antimicrobial effects.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
- In vitro Studies : Compounds similar in structure to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole have demonstrated cytotoxicity against breast cancer and leukemia cell lines.
- Mechanism : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptotic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives showed that compounds with a similar structural framework exhibited significant growth inhibition in MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds demonstrated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL. It is hypothesized that the presence of the ethoxy group enhances membrane permeability leading to increased bioactivity.
Comparative Analysis with Similar Compounds
To better understand the potential of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Aryl groups on triazole | Anticancer |
| Oxadiazole Derivatives | Oxadiazole core | Antimicrobial |
This comparison illustrates that while there are commonalities in structure and activity among these compounds, the unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole may confer distinct biological activities.
Propriétés
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZWLGAFUKSALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













